molecular formula C10H4F5NO3S2 B2958005 Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate CAS No. 1421602-12-1

Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate

Cat. No. B2958005
CAS RN: 1421602-12-1
M. Wt: 345.26
InChI Key: AEVLNSYJKMQNMI-UHFFFAOYSA-N
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Description

“Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate” is a chemical compound with the IUPAC name 2,3,4,5,6-pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate . It has a molecular weight of 345.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H4F5NO3S2/c1-3-2-20-10(16-3)21(17,18)19-9-7(14)5(12)4(11)6(13)8(9)15/h2H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current data .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for “Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate” would depend on its applications and the results of ongoing research. Unfortunately, specific information on future directions is not available in the current data .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-methyl-1,3-thiazole-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F5NO3S2/c1-3-2-20-10(16-3)21(17,18)19-9-7(14)5(12)4(11)6(13)8(9)15/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVLNSYJKMQNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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